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Compound of Interest

Compound Name:
Methyl 2-chloro-5-

methylisonicotinate

CAS No.: 787596-43-4

Cat. No.: B1432702

Get Quote

CAS: 787596-43-4 | Formula: C₈H₈ClNO₂ | MW: 185.61 g/mol [1]

Executive Summary
Methyl 2-chloro-5-methylisonicotinate is a high-value pyridine scaffold characterized by a

trisubstituted substitution pattern that offers orthogonal reactivity.[1] It serves as a critical

linchpin in the synthesis of kinase inhibitors, particularly for Transient Receptor Potential (TRP)

channel antagonists and other heterocyclic bioactive agents.[1] Its utility stems from the

electronic differentiation between the electrophilic C2-chlorine (activated for SₙAr and cross-

coupling) and the C4-ester (primed for acylation or reduction), with the C5-methyl group

providing a handle for late-stage benzylic functionalization or steric modulation.[1]

Part 1: Chemical Identity & Physiochemical Profile[1]
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Property Specification Technical Note

IUPAC Name
Methyl 2-chloro-5-

methylpyridine-4-carboxylate

Distinct from nicotinate (C3)

isomers.[1]

Appearance
Colorless to pale yellow

liquid/low-melting solid

Tendency to crystallize upon

high purity storage.[1]

Boiling Point
~268°C (760 mmHg) / 105-

110°C (15 mmHg)

High boiling point requires

vacuum distillation for

purification.[1]

Density 1.26 ± 0.1 g/cm³
Denser than water;

halogenated waste stream.[1]

Solubility DCM, EtOAc, DMSO, MeOH
Hydrolytically unstable in basic

aqueous media.[1]

pKa (Conj. Acid) ~1.5 (Pyridine N)

Reduced basicity due to

electron-withdrawing Cl and

Ester.[1]

Part 2: Strategic Synthesis Architectures
The synthesis of CAS 787596-43-4 is non-trivial due to the specific 2,4,5-substitution pattern.

[1] Two primary routes are established: the Deoxychlorination Protocol (Scalable) and the

Regioselective Metallation Protocol (Discovery).

Method A: The Deoxychlorination Protocol (Scalable / Industrial)
This is the preferred route for multigram to kilogram scale-up.[1] It relies on the conversion of

the 2-hydroxy tautomer (2-pyridone) to the 2-chloro derivative using phosphoryl chloride

(POCl₃).[1]

Precursor: 2-Hydroxy-5-methylisonicotinic acid (or its methyl ester).[1]

Reagent: POCl₃ (Phosphorus oxychloride), often with PCl₅ or a tetraalkylammonium chloride

catalyst.[1]
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Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate at

the C2 oxygen, followed by nucleophilic attack by chloride ion and aromatization.

Step-by-Step Protocol:

Activation: Charge a reactor with 2-hydroxy-5-methylisonicotinic acid (1.0 eq).

Chlorination: Add POCl₃ (3.0–5.0 eq) cautiously. Note: The reaction is endothermic initially

but evolves HCl gas rapidly.

Catalysis: Add catalytic DMF (0.1 eq) to form the Vilsmeier-Haack type active species,

accelerating the C-OH to C-Cl exchange.

Reflux: Heat to 100–110°C for 4–6 hours. Monitor by HPLC for disappearance of the

pyridone peak.

Workup (Esterification): The reaction yields the acid chloride intermediate.[2] Cool to 0°C and

quench slowly into anhydrous Methanol (excess). This performs a one-pot esterification to

yield Methyl 2-chloro-5-methylisonicotinate.[1]

Purification: Neutralize with NaHCO₃, extract with DCM, and distill under reduced pressure.

Method B: Regioselective Metallation (Discovery / Lab Scale)
Used when starting from the commercially available 2-chloro-5-methylpyridine, this method

utilizes the directing effect of the chlorine to lithiate at the C4 position.[1]

Reagents: LDA (Lithium diisopropylamide), CO₂, Methyl Iodide or MeOH/H⁺.[1]

Critical Control: Temperature must be maintained < -78°C to prevent "Pyridine Benzyne"

formation or halogen dance side reactions.[1]

Workflow Visualization:
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Figure 1: Convergent synthetic pathways for Methyl 2-chloro-5-methylisonicotinate. Method

A (Blue) is preferred for scale; Method B (Red) is useful for rapid analog generation.[1]

Part 3: Reactivity & Functionalization Profile[1]
The molecule possesses three distinct "handles" for medicinal chemistry optimization.

Understanding the hierarchy of reactivity is essential for library synthesis.

1. C2-Chlorine: The Electrophilic Handle
The nitrogen atom of the pyridine ring pulls electron density, activating the C2 position for

Nucleophilic Aromatic Substitution (SₙAr).

Reactivity Order: C2-Cl >>> C4-Ester (for nucleophiles) > C5-Methyl.[1]

Key Transformations:

Amination: Reaction with primary/secondary amines (using DIPEA/NMP at 80°C) yields 2-

amino derivatives.[1]

Suzuki-Miyaura: Coupling with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water)

installs aryl groups at C2.[1]

Etherification:[1][2] Reaction with NaOMe or phenoxides yields 2-alkoxy pyridines.[1]

2. C4-Ester: The Carbonyl Handle
Standard ester chemistry applies, but steric hindrance from the C5-methyl group can retard

reaction rates compared to unhindered isonicotinates.[1]
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Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid (Precursor for amide coupling).

Reduction: DIBAL-H (at -78°C) yields the aldehyde; NaBH₄ yields the alcohol.[1]

3. C5-Methyl: The Benzylic Handle
Often overlooked, this position allows for radical functionalization.[1]

Bromination: NBS/AIBN yields the bromomethyl derivative, enabling further chain extension.

Reactivity Logic Map:
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Figure 2: Divergent reactivity profile demonstrating the orthogonal functionalization of the C2

and C4 positions.[1]

Part 4: Applications in Drug Discovery[3]
This specific isomer is a documented intermediate in the synthesis of TRP (Transient Receptor

Potential) channel antagonists, specifically TRPA1 and TRPV1 inhibitors used for pain and

respiratory therapeutics.

Mechanism of Action: The pyridine core mimics the adenosine ring of ATP or serves as a

bioisostere for phenyl rings in biaryl systems, improving solubility and metabolic stability
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(lowering LogP compared to benzene analogs).

Case Study: In the synthesis of 1-arylsulfonyl-pyrrolidine-2-carboxamide antagonists, Methyl
2-chloro-5-methylisonicotinate is reduced to the alcohol and then coupled to the

pyrrolidine core.[1] The C2-chlorine is subsequently substituted with a trifluoromethyl-

pyrimidine moiety to enhance potency [1].[1]

Part 5: Critical Handling & Safety (SDS Summary)
Hazard Class GHS Code Precautionary Statement

Skin Irritation H315
Wear nitrile gloves (0.11 mm

min thickness).[1]

Eye Damage H318
Wear chemical safety goggles.

[1] Risk of corneal damage.[1]

Respiratory H335
Use only in a fume hood. Avoid

generating mists.[1]

Storage P403+233

Store under inert gas

(Argon/Nitrogen) at 2–8°C.

Moisture sensitive (ester

hydrolysis).[1]

Spill Protocol: Absorb with vermiculite or sand.[1] Do not use combustible materials like

sawdust.[1] Neutralize surfaces with dilute sodium bicarbonate solution.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new
intermediates - Google Patents [patents.google.com]

3. WO2019164778A1 - ProcÃ©dÃ© de prÃ©paration de composÃ©s antagonistes du canal
potentiel de rÃ©cepteur transitoire de 1-arylsulfonyl-pyrrolidine-2-carboxamide et formes
cristallines associÃ©es - Google Patents [patents.google.com]

To cite this document: BenchChem. [Technical Master File: Methyl 2-chloro-5-
methylisonicotinate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1432702/docs#technical-master-file-methyl-2-chloro-
5-methylisonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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